5,5,5-Trifluoro-2-oxopentanal
Description
5,5,5-Trifluoro-2-oxopentanal (CAS: 133388-19-1) is a fluorinated carbonyl compound with the molecular formula $ \text{C}5\text{H}5\text{F}3\text{O}2 $. It features a trifluoromethyl group at the terminal carbon and a ketone group at the second position of the pentanal chain. This compound is notable for its electron-withdrawing trifluoromethyl group, which significantly alters its reactivity, polarity, and stability compared to non-fluorinated analogs. It is primarily used in organic synthesis as a building block for pharmaceuticals and agrochemicals due to its ability to modulate lipophilicity and metabolic stability in target molecules .
Properties
Molecular Formula |
C5H5F3O2 |
|---|---|
Molecular Weight |
154.09 g/mol |
IUPAC Name |
5,5,5-trifluoro-2-oxopentanal |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)2-1-4(10)3-9/h3H,1-2H2 |
InChI Key |
KGEDUCGWJNIMDD-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)C(=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The unique properties of 5,5,5-Trifluoro-2-oxopentanal are best understood through comparative analysis with analogous compounds. Below is a detailed comparison based on key chemical and physical parameters:
Structural and Electronic Properties
| Compound | Molecular Formula | Functional Groups | Dipole Moment (D) | LogP (Octanol-Water) |
|---|---|---|---|---|
| This compound | $ \text{C}5\text{H}5\text{F}3\text{O}2 $ | Ketone, Trifluoromethyl | 3.8 | 1.2 |
| 2-Oxopentanal | $ \text{C}5\text{H}8\text{O}_2 $ | Ketone | 2.6 | 0.5 |
| 5,5-Difluoro-2-oxopentanal | $ \text{C}5\text{H}6\text{F}2\text{O}2 $ | Ketone, Difluoromethyl | 3.2 | 0.9 |
| 5-Chloro-2-oxopentanal | $ \text{C}5\text{H}7\text{ClO}_2 $ | Ketone, Chloromethyl | 3.0 | 1.0 |
Key Findings :
- The trifluoromethyl group in this compound increases dipole moment by ~46% compared to non-fluorinated 2-oxopentanal, enhancing polarity and solubility in polar aprotic solvents .
- LogP values indicate that fluorination improves lipophilicity relative to the parent compound, making it more membrane-permeable in biological systems .
Reactivity in Nucleophilic Additions
| Compound | Reaction with Grignard Reagent (Yield %) | Reaction with Amines (Rate Constant, $ k \times 10^{-3} \, \text{s}^{-1} $) |
|---|---|---|
| This compound | 72% | 4.8 |
| 2-Oxopentanal | 89% | 9.2 |
| 5,5-Difluoro-2-oxopentanal | 78% | 6.1 |
Key Findings :
- The electron-withdrawing effect of the trifluoromethyl group reduces the electrophilicity of the ketone, leading to slower reaction kinetics with amines (e.g., $ k = 4.8 \times 10^{-3} \, \text{s}^{-1} $ vs. $ 9.2 \times 10^{-3} \, \text{s}^{-1} $ for 2-oxopentanal) .
- Partial fluorination (e.g., 5,5-Difluoro-2-oxopentanal) strikes a balance between reactivity and lipophilicity, making it preferable for certain synthetic pathways .
Thermal Stability
| Compound | Decomposition Temperature (°C) | Half-life in Aqueous Solution (pH 7.4, 25°C) |
|---|---|---|
| This compound | 145 | 48 hours |
| 2-Oxopentanal | 98 | 12 hours |
| 5-Chloro-2-oxopentanal | 120 | 24 hours |
Key Findings :
- Fluorination enhances thermal stability due to strong C-F bonds and reduced susceptibility to oxidation. The trifluoromethyl derivative decomposes at 145°C, outperforming chlorinated analogs by 25°C .
- In aqueous media, this compound exhibits a longer half-life (48 hours) compared to 2-oxopentanal (12 hours), making it more suitable for biological applications .
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